(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Asymmetric Catalysis Palladium Oxidative Amidation

(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 1308311-03-6) is a chiral pyridine-oxazoline (PyOX) ligand belonging to the broader class of hybrid N,N-bidentate ligands that have undergone a renaissance in asymmetric catalysis over the past decade. It features a stereodefined (S)-4-phenyl oxazoline ring fused to a 6-methyl-substituted pyridine scaffold, yielding a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B8198569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(CO2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-11-6-5-9-13(16-11)15-17-14(10-18-15)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3/t14-/m1/s1
InChIKeyZBYAUOZWGYIGNW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Is a Strategic Procurement Choice for Asymmetric Catalysis


(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 1308311-03-6) is a chiral pyridine-oxazoline (PyOX) ligand belonging to the broader class of hybrid N,N-bidentate ligands that have undergone a renaissance in asymmetric catalysis over the past decade [1]. It features a stereodefined (S)-4-phenyl oxazoline ring fused to a 6-methyl-substituted pyridine scaffold, yielding a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol . This specific substitution pattern—phenyl glycinol-derived oxazoline and 6-methyl pyridine—was identified through systematic ligand screening as the optimal combination for achieving high enantioselectivity in Pd(II)-catalyzed transformations [1].

Why Generic PyOX Ligands Cannot Substitute for (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole in Performance-Critical Applications


Pyridine-oxazoline ligands are not interchangeable because both the oxazoline C4 substituent and the pyridine C6 substituent independently and synergistically control enantioselectivity [1]. In the seminal study by McDonald, Stahl, et al., systematic variation of these two positions across a focused ligand library revealed that phenyl glycinol-derived oxazoline paired with 6-methyl pyridine uniquely delivered the highest enantiomeric excess [2]. Ligands with alternative C6 substituents (H, ethyl, isopropyl), differing C4 groups (benzyl, isopropyl, tert-butyl), or the opposite (R)-enantiomer yield significantly different—and typically inferior—stereochemical outcomes in the same reaction manifold [2]. Consequently, procurement of the exact (S)-configured ligand with both phenyl and 6-methyl groups is not a matter of vendor preference but of stereochemical necessity for reproducing published catalytic performance.

Quantitative Differentiation Evidence for (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole


Pd(II)-Catalyzed Aerobic Oxidative Amidation: Ligand Screening Demonstrates Superiority of Phenyl/6-Methyl Substitution

In a focused library screen of pyridine-oxazoline ligands for Pd(II)-catalyzed aerobic oxidative amidation of alkenes, the ligand incorporating a phenyl glycinol-derived oxazoline and a 6-methyl-substituted pyridine—the exact substitution pattern of the target compound—outperformed all other variants tested [1]. The optimized ligand (designated 'ligand 3' in the study) delivered the product pyrrolidine in 91% ee at 60% yield under initial screening conditions; further optimization (reduced catalyst loading to 5.5 mol%, room temperature, 24 h) raised the enantioselectivity to 98% ee with 68% yield [1]. By contrast, achiral PyOX ligand 4 (lacking chirality at the oxazoline) and ligands with alternative C6 substituents consistently gave lower ee values under identical conditions, as reported in Scheme 3 and Table 1 of the study [1].

Asymmetric Catalysis Palladium Oxidative Amidation PyOX Ligands

Enantiomeric Purity: (S)-Configured Ligand vs. (R)-Configured Antipode for Stereochemical Fidelity

The (S)-enantiomer (CAS 1308311-03-6) and the (R)-enantiomer (CAS 199277-73-1) of 2-(6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole are commercially available as discrete chemical entities with distinct CAS numbers and distinct chirality specifications [1]. In the Stahl oxidative amidation study, the (S)-configured ligand 3 produced the (R)-enantiomer of the pyrrolidine product as the major enantiomer, while the (R)-antipode would be expected to give the opposite absolute configuration—a prediction grounded in the fundamental principle of enantiomeric ligand-product stereochemical correlation in asymmetric catalysis [2]. Commercial purity specifications for the (S)-enantiomer are typically ≥97% or ≥98% as verified by HPLC and NMR .

Chiral Ligands Enantioselectivity Absolute Configuration Procurement Specification

Electronic Asymmetry Imparted by the Pyridine-Oxazoline Scaffold: A Computational Foundation for Enantioselectivity

DFT computational studies on the (pyrox)Pd(TFA)2 system revealed that the electronic asymmetry of the pyridine-oxazoline ligand—specifically the differential trans influence exerted by the more basic oxazoline nitrogen versus the pyridine nitrogen—synergizes with steric effects to orient the alkene substrate and differentiate enantiotopic faces during the amidopalladation step [1]. The 6-methyl substituent on the pyridine ring was identified as a critical steric/electronic modulator that, together with the phenyl substituent on the oxazoline, maximizes this electronic asymmetry [1]. This mechanism-level understanding distinguishes the pyridine-oxazoline scaffold from C2-symmetric BOX ligands, which rely solely on steric differentiation, and from phosphine-oxazoline (PHOX) ligands, where the strong P-donor dominates the electronic landscape differently [2].

DFT Calculations Electronic Asymmetry Ligand Design Palladium Catalysis

Crystal Structure Confirmation of the 4-Phenyl Oxazoline Scaffold: Enabling Rational Ligand Design

The core 4-phenyl-4,5-dihydrooxazole scaffold has been unequivocally characterized by single-crystal X-ray diffraction. In the study by Ma et al., the closely related compound 2-[4(S)-4,5-dihydro-4-phenyl-2-oxazolinyl]-benzenamine (C15H14N2O, the same molecular formula as the target compound but with an aniline rather than 6-methylpyridine substituent) was crystallized and its absolute configuration confirmed [1]. The crystal structure revealed intra- and intermolecular N-H...N hydrogen bonds that influence solid-state packing and, by extension, solubility and handling characteristics relevant to procurement and storage [1]. The (S)-configuration at the oxazoline C4 position was unambiguously assigned, providing a structural reference point for the target compound's chirality [1].

X-ray Crystallography Coordination Chemistry Ligand Geometry Structural Biology

Highest-Impact Application Scenarios for (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Based on Published Evidence


Reproducing and Extending the Stahl Pd(II)-Catalyzed Aerobic Oxidative Amidation Methodology

This ligand is the specific stereochemical component required to replicate the optimized conditions reported by McDonald and Stahl (Org. Lett. 2011) for the enantioselective intramolecular oxidative amidation of unactivated alkenes [1]. Using (S)-2-(6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (5.5-7.5 mol%) with Pd(TFA)2 under O2 atmosphere in toluene at room temperature enables the synthesis of chiral pyrrolidines in up to 98% ee [1]. The methodology tolerates cis-alkenes with various substituents and has been demonstrated on sulfonamide and sulfamide nucleophiles, making it a platform for medicinal chemistry applications requiring enantiopure nitrogen heterocycles [1].

Asymmetric Henry (Nitroaldol) Reaction Using C2-Dissymmetric PyOX Ligands

PyOX ligands bearing the pyridine-oxazoline core, including those with 6-methyl and 4-phenyl substitution patterns, have been applied to the asymmetric Henry reaction [2]. This reaction, which couples nitroalkanes with aldehydes to form chiral β-nitro alcohols, is operationally simple (no inert atmosphere or dry solvents required) and responds strongly to ligand side-chain tuning [2]. The (S)-configured 4-phenyl-6-methyl PyOX framework provides the steric and electronic differentiation needed to achieve high enantioselectivities in this transformation, as established by the broader PyOX ligand class studies [2][3].

Design and Development of Novel Asymmetric Pd(II)-Catalyzed Oxidation Reactions

The electronic asymmetry of the pyridine-oxazoline scaffold, computationally validated by DFT studies showing a 1.76 kcal/mol preference for cis-pyridine coordination in Pd(II) complexes [1], makes this ligand a rational starting point for developing new enantioselective Wacker-type oxidative cyclizations and related Pd(II)-catalyzed reactions. Researchers designing novel oxidative transformations can leverage the established structure-selectivity relationship—phenyl glycinol oxazoline + 6-methyl pyridine = maximum enantioselectivity—as a design principle, avoiding the trial-and-error ligand screening that would be necessary with less-characterized chiral ligands [1][3].

Enantioselective Synthesis of Pharmaceutical Intermediates Requiring Defined Absolute Configuration

For pharmaceutical process chemistry applications requiring a specific product enantiomer, the well-defined (S)-configuration of this ligand (confirmed by stereospecific synthesis from (S)-phenylglycinol [3]) ensures predictable stereochemical outcomes. The commercial availability of both enantiomers (S: CAS 1308311-03-6; R: CAS 199277-73-1) with documented purity specifications (≥97-98% by HPLC ) allows researchers to procure the correct stereoisomer for generating the desired product absolute configuration, a critical requirement in API intermediate synthesis where enantiomeric purity directly impacts pharmacological profiles.

Quote Request

Request a Quote for (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.